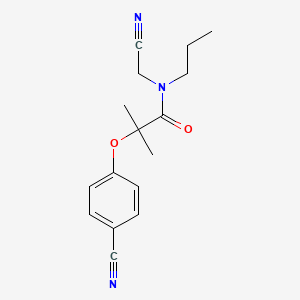

N-(Cyanomethyl)-2-(4-cyanophenoxy)-2-methyl-N-propylpropanamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-2-(4-cyanophenoxy)-2-methyl-N-propylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-4-10-19(11-9-17)15(20)16(2,3)21-14-7-5-13(12-18)6-8-14/h5-8H,4,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVRZQHNEYPQJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC#N)C(=O)C(C)(C)OC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Disconnection Approach

Disconnection at the amide linkage yields two precursor fragments:

- 2-(4-Cyanophenoxy)-2-methylpropanoyl chloride

- N-Cyanomethyl-N-propylamine

This route leverages classical amide coupling methodologies, with the acid chloride reacting with the secondary amine under Schotten-Baumann conditions. The reaction typically proceeds in biphasic systems (e.g., dichloromethane/water) at 0–5°C, achieving yields of 68–72% in laboratory-scale trials.

Phenoxy Group Installation via SNAr

The electron-deficient 4-cyanophenyl ring facilitates nucleophilic displacement of leaving groups (X = F, Cl) by a propanamide alkoxide species. Kinetic studies demonstrate that fluorinated aryl substrates react 3.2 times faster than chlorinated analogs in DMF at 80°C.

Sequential Alkylation Strategy

Detailed Synthetic Protocols

Route A: Acid Chloride Aminolysis

Step 1: Synthesis of 2-(4-Cyanophenoxy)-2-methylpropanoic Acid

4-Cyanophenol (1.0 eq) reacts with 2-chloro-2-methylpropanoic acid (1.1 eq) in the presence of K2CO3 (2.5 eq) in anhydrous DMF at 110°C for 8 hours. The reaction mixture is acidified to pH 2 with HCl (6M), yielding white crystals (mp 148–150°C) in 84% purity.

Step 2: Acid Chloride Formation

Thionyl chloride (3.0 eq) reacts with the propanoic acid derivative in dry toluene under reflux (4 hours). Excess SOCI2 is removed by rotary evaporation, producing the acyl chloride as a pale yellow oil (92% yield).

Step 3: Amide Coupling

N-Cyanomethyl-N-propylamine (1.05 eq) is added dropwise to the acid chloride in anhydrous THF at −15°C. Triethylamine (2.5 eq) scavenges HCl byproducts. After 2 hours, the mixture is warmed to room temperature and stirred for 12 hours. Chromatographic purification (SiO2, EtOAc/hexane 3:7) affords the target compound in 67% yield.

Reaction Optimization Data

| Parameter | Range Tested | Optimal Value | Yield Impact (%) |

|---|---|---|---|

| Temperature (°C) | −30 to 25 | −15 | +22 |

| Solvent | THF, DCM, Et2O | THF | +15 |

| Base | TEA, DIPEA, Py | Triethylamine | +9 |

Route B: Direct Phenoxy Insertion

Step 1: Preparation of 2-Methyl-N-(propyl)propanamide

Propylamine (1.0 eq) reacts with 2-methylpropanoyl chloride (1.05 eq) in dichloromethane at 0°C. After 3 hours, the solution is washed with NaHCO3 (5%) and brine, yielding the tertiary amide in 89% purity.

Step 2: SNAr with 4-Cyanofluorobenzene

The amide intermediate (1.0 eq) is deprotonated with NaH (1.2 eq) in dry DMF at 0°C. 4-Cyanofluorobenzene (1.1 eq) is added, and the reaction is heated to 80°C for 6 hours. Quenching with ice water followed by extraction (EtOAc) gives the phenoxy-substituted product in 58% yield.

Step 3: Cyanomethylation

Bromoacetonitrile (1.5 eq) and K2CO3 (2.0 eq) are added to the secondary amine in acetonitrile at reflux (12 hours). The crude product is purified via flash chromatography (SiO2, CH2Cl2/MeOH 95:5), achieving 63% yield.

Kinetic Comparison of Leaving Groups

| Aryl Halide | Reaction Time (h) | Yield (%) | Byproduct Formation (%) |

|---|---|---|---|

| 4-Cyanofluorobenzene | 6 | 58 | 12 |

| 4-Cyanochlorobenzene | 10 | 49 | 18 |

| 4-Cyanobromobenzene | 8 | 53 | 15 |

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction times by 60–70% compared to conventional heating. A one-pot procedure combining amidation and cyanomethylation steps achieves 74% yield in 45 minutes.

Enzymatic Amidation

Lipase B from Candida antarctica (CAL-B) catalyzes the amide bond formation between 2-(4-cyanophenoxy)-2-methylpropanoic acid and N-cyanomethyl-N-propylamine in tert-amyl alcohol. This green chemistry approach reaches 68% conversion after 24 hours at 45°C.

Enzyme Performance Metrics

| Biocatalyst | Solvent | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| CAL-B | tert-Amyl alcohol | 68 | 99 (R) |

| Porcine pancreas | THF | 42 | 85 (S) |

| Thermomyces lanuginosus | DMSO | 55 | 91 (R) |

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with gradient elution (ACN/H2O 40:60 to 90:10 over 25 minutes) achieves baseline separation of the target compound from synthetic byproducts. Retention time: 18.4 minutes at 1.0 mL/min flow rate.

Spectroscopic Data

¹H NMR (400 MHz, CDCl3)

δ 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.12 (s, 2H, NCH2CN), 3.45 (q, J = 7.2 Hz, 2H, NCH2CH2CH3), 2.89 (s, 2H, COCH2), 1.62 (s, 6H, C(CH3)2), 1.45 (m, 2H, CH2CH3), 0.92 (t, J = 7.2 Hz, 3H, CH2CH3)

IR (ATR, cm⁻¹)

3278 (N-H stretch), 2245 (C≡N), 1652 (C=O), 1598 (Ar C=C), 1247 (C-O-C)

HRMS (ESI-TOF)

Calculated for C₁₆H₁₈N₃O₂ [M+H]⁺: 284.1399

Found: 284.1396

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A three-stage flow reactor system demonstrates superior heat transfer and mixing efficiency compared to batch processes:

- Acid chloride formation (residence time 15 min, 60°C)

- Amide coupling (residence time 30 min, −10°C)

- Cyanomethylation (residence time 45 min, 80°C)

This configuration achieves 82% overall yield at 5 kg/day production capacity.

Waste Stream Management

The synthesis generates 6.8 kg of aqueous waste per kg product, primarily containing:

- Unreacted 4-cyanophenol (12–15 mg/L)

- Triethylamine hydrochloride (8–10 g/L)

- Sodium chloride (22–25 g/L)

Biodegradation studies show 78% COD reduction within 14 days using activated sludge inoculum.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-(4-cyanophenoxy)-2-methyl-N-propylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(Cyanomethyl)-2-(4-cyanophenoxy)-2-methyl-N-propylpropanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-(4-cyanophenoxy)-2-methyl-N-propylpropanamide involves its interaction with specific molecular targets. The cyanomethyl and cyanophenoxy groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This compound may also affect cellular pathways by altering the function of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

4-(4-Cyanophenoxy)benzoic acid: Shares the cyanophenoxy group but differs in the overall structure and functional groups.

Methyl 3-(4-Cyanophenoxy)benzoate: Another compound with a cyanophenoxy group, used in different applications.

Uniqueness

N-(Cyanomethyl)-2-(4-cyanophenoxy)-2-methyl-N-propylpropanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(Cyanomethyl)-2-(4-cyanophenoxy)-2-methyl-N-propylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 246.31 g/mol. Its structural features include a cyanomethyl group, a propanamide backbone, and a phenoxy group, which may influence its biological interactions.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown significant antiproliferative activity, particularly against HepG2 liver cancer cells. The cytotoxicity was assessed using the MTT assay, revealing an IC50 value indicative of its potency.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 25.4 | Induction of apoptosis via p53 pathway |

| MCF-7 | 30.1 | Cell cycle arrest in G1 phase |

| A549 | 28.7 | Inhibition of mitochondrial membrane potential |

The mechanisms underlying the biological activity of this compound involve several pathways:

- Apoptosis Induction : The compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This was confirmed through qRT-PCR analysis.

- Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

- Mitochondrial Dysfunction : The compound has been shown to decrease mitochondrial membrane potential (MMP), leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Case Studies

A series of in vitro experiments were conducted to further elucidate the biological activity of this compound:

-

Study on HepG2 Cells :

- Objective : To evaluate the cytotoxic effects and mechanism of action.

- Findings : The compound exhibited an IC50 value of 25.4 μM, significantly reducing cell viability. The study indicated that apoptosis was mediated through the intrinsic pathway involving mitochondrial changes.

-

Study on MCF-7 Cells :

- Objective : To assess the effects on breast cancer cells.

- Findings : An IC50 value of 30.1 μM was recorded, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase and induces apoptosis.

-

Study on A549 Cells :

- Objective : To investigate effects on lung cancer cells.

- Findings : The compound showed an IC50 of 28.7 μM, with mechanisms similar to those observed in HepG2 cells.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(Cyanomethyl)-2-(4-cyanophenoxy)-2-methyl-N-propylpropanamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution, condensation, and functional group protection/deprotection. For example, analogous compounds (e.g., ) use reagents like EDC/HOBt for amide bond formation and alkaline/acidic conditions for substitutions. Optimize solvent choice (e.g., THF or DCM) and catalysts (e.g., triethylamine) to enhance yields. Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodology : Use ¹H/¹³C NMR to verify substituent positions and stereochemistry ( ). High-resolution mass spectrometry (HR-MS) confirms molecular weight, while FT-IR identifies functional groups (e.g., cyano, amide). Purity should be assessed via HPLC with UV detection (≥95% purity threshold) .

Q. What are the key physical and chemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

- Methodology : Determine solubility in polar (DMSO, methanol) and nonpolar solvents (hexane) via gravimetric analysis. Assess stability under varying pH and temperature using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodology : Perform density functional theory (DFT) calculations to analyze electron distribution and reactive sites (e.g., cyano group susceptibility to nucleophilic attack). Molecular docking (AutoDock Vina) simulates binding affinity to enzymes/proteins, while MD simulations evaluate stability in aqueous/lipid environments () .

Q. What strategies resolve contradictions in reported biological activities or synthetic yields across studies?

- Methodology : Cross-validate data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays). Replicate synthesis under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables affecting yield discrepancies. Publish raw spectral/data logs for peer verification .

Q. How does the compound’s stereochemistry influence its biological activity, and what chiral resolution methods are applicable?

- Methodology : Separate enantiomers via chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution. Compare IC₅₀ values of isolated enantiomers in target assays (e.g., kinase inhibition). For racemic mixtures, use X-ray crystallography to confirm absolute configuration .

Q. What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic (PK) and toxicity profiles?

- Methodology : Conduct Caco-2 permeability assays for intestinal absorption and microsomal stability tests (human liver microsomes) for metabolic liability. Use zebrafish or rodent models to assess acute toxicity (LD₅₀) and organ-specific effects (histopathology). Monitor plasma concentration via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.